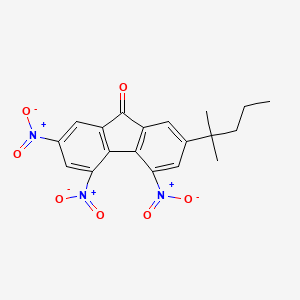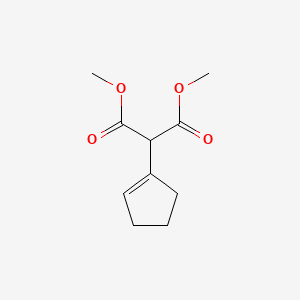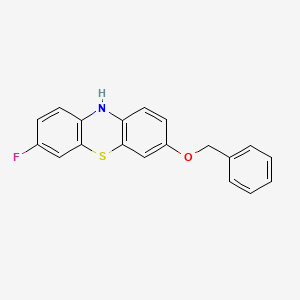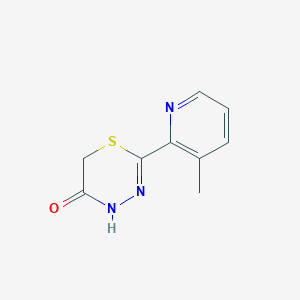![molecular formula C10H17NO B14396718 10-Methyl-10-azabicyclo[4.3.1]decan-8-one CAS No. 89613-85-4](/img/structure/B14396718.png)
10-Methyl-10-azabicyclo[4.3.1]decan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-10-azabicyclo[4.3.1]decan-8-one is a bicyclic compound that features a nitrogen atom within its ring structure.
准备方法
The synthesis of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Starting Material: Octanedioic acid is often used as the starting material.
Intermediate Formation: The key transformation involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate.
Bicyclic Formation: This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine.
Reduction: The formed bicyclic dione is reduced with lithium aluminium hydride to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane.
Final Product: Hydrogenolysis efficiently yields the target product, this compound.
化学反应分析
10-Methyl-10-azabicyclo[4.3.1]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom in the ring structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.
科学研究应用
10-Methyl-10-azabicyclo[4.3.1]decan-8-one has several scientific research applications:
Synthetic Organic Chemistry: The compound serves as a precursor for the synthesis of various complex organic molecules.
Biological Research: It is used in the development of radiotracers for imaging studies, particularly in the context of neurotransmitter systems.
作用机制
The mechanism of action of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate cholinergic signaling pathways, which are crucial for various physiological processes in the central and peripheral nervous systems .
相似化合物的比较
10-Methyl-10-azabicyclo[4.3.1]decan-8-one can be compared with other similar bicyclic compounds, such as:
- 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one
- 9-Azabicyclo[3.3.2]decan-10-one
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical reactivity and biological activity .
属性
CAS 编号 |
89613-85-4 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
10-methyl-10-azabicyclo[4.3.1]decan-8-one |
InChI |
InChI=1S/C10H17NO/c1-11-8-4-2-3-5-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3 |
InChI 键 |
FAJBUMSQICCPDF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCCCC1CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)


![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)

![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

